molecular formula C10H12FNO2 B1390359 3-Fluoro-2-morpholinophenol CAS No. 1171917-65-9

3-Fluoro-2-morpholinophenol

Cat. No.: B1390359
CAS No.: 1171917-65-9
M. Wt: 197.21 g/mol
InChI Key: MKKSLSBDBSCOJM-UHFFFAOYSA-N
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Description

3-Fluoro-2-morpholinophenol is an organic compound with the molecular formula C10H12FNO2. It consists of a phenol group substituted with a fluorine atom at the third position and a morpholine ring at the second position.

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the organoboron reagents .

Mode of Action

In the context of Suzuki–Miyaura coupling, 3-Fluoro-2-(N-morpholino)phenol likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19721) and structure could potentially influence its bioavailability.

Result of Action

In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 3-Fluoro-2-(N-morpholino)phenol can be influenced by various environmental factors. For instance, the compound is water-soluble , which means its action may be influenced by the presence of water in the environment. Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-morpholinophenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the morpholine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-morpholinophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized phenols .

Scientific Research Applications

3-Fluoro-2-morpholinophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-morpholinophenol
  • 2-Fluoro-3-morpholinophenol
  • 4-Fluoro-2-morpholinophenol

Uniqueness

3-Fluoro-2-morpholinophenol is unique due to the specific positioning of the fluorine atom and the morpholine ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, which can be advantageous in various applications .

Properties

IUPAC Name

3-fluoro-2-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKSLSBDBSCOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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